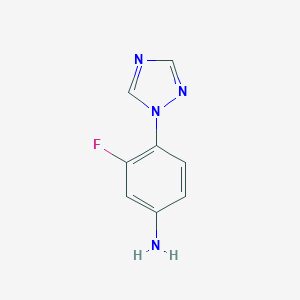

3-フルオロ-4-(1H-1,2,4-トリアゾール-1-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline and its derivatives is pivotal in the field of medicinal chemistry and materials science due to their potential applications as kinase inhibitors, antibacterial agents, and components in photoluminescent materials. These compounds exhibit a range of biological activities and physicochemical properties that make them of interest for various scientific and industrial applications.

Synthesis Analysis

The synthesis of compounds related to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline involves multiple steps, including condensation, fluorination, and cyclization reactions. Techniques such as microwave-assisted synthesis have been employed for efficient production of these compounds, demonstrating high yields and specificity (Menteşe et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by single crystal X-ray diffraction and spectroscopic methods. The presence of fluorine and triazole rings influences the electronic distribution and conformational stability of the molecules, which can be further analyzed using density functional theory (DFT) computations (Liang, 2009; Kariuki et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including N-arylation and propargylation, leading to the formation of a wide array of derivatives with different functional groups. Their reactivity is influenced by the presence of the fluorine atom and the triazole ring, enabling the formation of complex structures with potential pharmacological activities (Nagamani et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their molecular architecture. The fluorine atom and the triazole moiety significantly affect these properties, impacting their application in drug design and material science (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photoluminescence, are critical for the application of these compounds in various domains. Studies have shown that derivatives of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline exhibit promising photoluminescent properties, making them suitable for use as fluorophores in the visible region of the spectrum (Shetnev et al., 2021).

科学的研究の応用

創薬

1,2,3-トリアゾールは、創薬において幅広い用途が見出されています . それらはアミノ酸、ヌクレオチドなどの必須構成要素の一部です。 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .

有機合成

1,2,3-トリアゾールは有機合成に使用されています . 1,2,3-トリアゾールは高い化学的安定性を持ち、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常不活性です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たしています . それらの強い双極子モーメントと水素結合能力により、アミド結合に構造的に似ています .

超分子化学

1,2,3-トリアゾールは超分子化学で使用されています . それらはEまたはZアミド結合を模倣し、この分野で有用になります .

バイオコンジュゲーション

バイオコンジュゲーションでは、1,2,3-トリアゾールは独自の特性のために使用されています . それらは強い双極子モーメントと水素結合能力を持っています .

ケ

作用機序

Target of Action

Related compounds such as 3-(1,2,4-triazol-1-yl)aniline have been used in the preparation of n-(pyrimidinylaminophenyl) sulfonamides as zap-70 inhibitors . ZAP-70 is a protein tyrosine kinase that plays a critical role in T-cell signaling.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as zap-70) to inhibit their activity . This inhibition could lead to changes in cellular signaling pathways.

Biochemical Pathways

If it acts as a ZAP-70 inhibitor like its related compounds, it could affect T-cell receptor signaling pathways .

Result of Action

If it acts as a ZAP-70 inhibitor, it could potentially modulate T-cell activity .

特性

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVLZBWWQBKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624884 |

Source

|

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181997-13-7 |

Source

|

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)